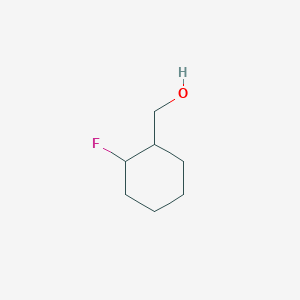

![molecular formula C11H21ClN2O4 B2363731 Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride CAS No. 1584540-93-1](/img/structure/B2363731.png)

Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of morpholines, which is a part of the compound , has been extensively studied. They are generally prepared from vicinal amino alcohols, their N- and O-(oxiran-2-yl)methyl, N- and O-allyl(propargyl) derivatives, β-azidoalkylpropargyl ethers, bis(2-hydroxyethyl)amines, as well as from oxiranes and aziridines .科学的研究の応用

Anti-Inflammatory Drug Development

This compound has been studied for its potential anti-inflammatory properties. Derivatives of this molecule have shown promising results in inhibiting COX-1 and COX-2, which are key enzymes involved in the inflammation process . The methoxy group derivatives, in particular, demonstrated significant inhibition of albumin denaturation, which is a marker of anti-inflammatory activity .

Synthesis of Biologically Active Substances

The morpholine moiety of Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate is a common feature in many biologically active compounds. Its derivatives can be used as intermediates in the synthesis of various pharmacologically active molecules .

Catalysis in Organic Synthesis

Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate derivatives can act as catalysts in organic synthesis. They can facilitate cross-dehydrogenative coupling reactions, which are a mild and environmentally friendly way to create C–N bonds, crucial in the formation of many organic compounds .

Development of Functionalized Polymers

The compound’s derivatives may serve as substrates for the creation of functionalized polymers, such as poly (β-aminoesters). These polymers have a range of applications, including drug delivery systems and materials science .

Pharmaceutical Research

In pharmaceutical research, the compound’s derivatives can be modified to create new molecules with potential therapeutic effects. This includes the development of PROTACs (proteolysis targeting chimeras), which are a new class of drugs that target proteins for degradation .

Molecular Docking Studies

Molecular docking studies have utilized derivatives of this compound to understand the interaction between potential drugs and their targets. This helps in the design of molecules with better efficacy and reduced side effects .

特性

IUPAC Name |

methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-3-9(11(15)16-2)13-10(14)6-8-7-12-4-5-17-8;/h8-9,12H,3-7H2,1-2H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSNQRVJVZRKPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)NC(=O)CC1CNCCO1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2363649.png)

![1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2363652.png)

![1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2363654.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2363661.png)

![6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2363663.png)

![2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid](/img/structure/B2363665.png)

![N-(3-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363668.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2363670.png)

![N-{1-[(2,6-dichloropyridin-3-yl)sulfonyl]piperidin-4-yl}-5-methylfuran-2-carboxamide](/img/structure/B2363671.png)